molecular formula C14H13FN4O2S B2460934 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1396782-79-8

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2460934
CAS No.: 1396782-79-8
M. Wt: 320.34
InChI Key: UOHLIRIQSLCJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C14H13FN4O2S and its molecular weight is 320.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O2S/c1-8-6-11(18-21-8)16-12(20)7-19(2)14-17-13-9(15)4-3-5-10(13)22-14/h3-6H,7H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHLIRIQSLCJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, which includes a fluorinated benzo[d]thiazole moiety and an isoxazole group, suggests it may interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of carbonic anhydrases, enzymes involved in various physiological processes including acid-base balance and fluid secretion .

Anticancer Activity

Recent research has highlighted the potential of benzothiazole derivatives, including this compound, as anticancer agents. For instance, studies have shown that similar compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) .

Table 1: Biological Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Mechanism
Compound AMCF-70.57Apoptosis induction
Compound BA5490.40Cell cycle arrest
2-(4-Fluoro...)HT-29TBDEnzyme inhibition

Inhibition of Enzymatic Activity

The compound's structural features suggest it may effectively inhibit certain enzymes involved in tumor progression. For example, the fluorine atom enhances lipophilicity, potentially increasing the compound's ability to penetrate cellular membranes and interact with target enzymes .

Case Studies

  • Study on Antitumor Properties : In a recent study, various benzothiazole derivatives were synthesized and screened for their anticancer properties. The results indicated that compounds with similar structural motifs to this compound exhibited promising activity against multiple cancer cell lines, highlighting their potential as novel anticancer agents .
  • Enzyme Inhibition Studies : Another investigation focused on the enzyme inhibition capabilities of benzothiazole derivatives. The study found that these compounds could significantly reduce the activity of carbonic anhydrases, suggesting a mechanism by which they could exert antitumor effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.